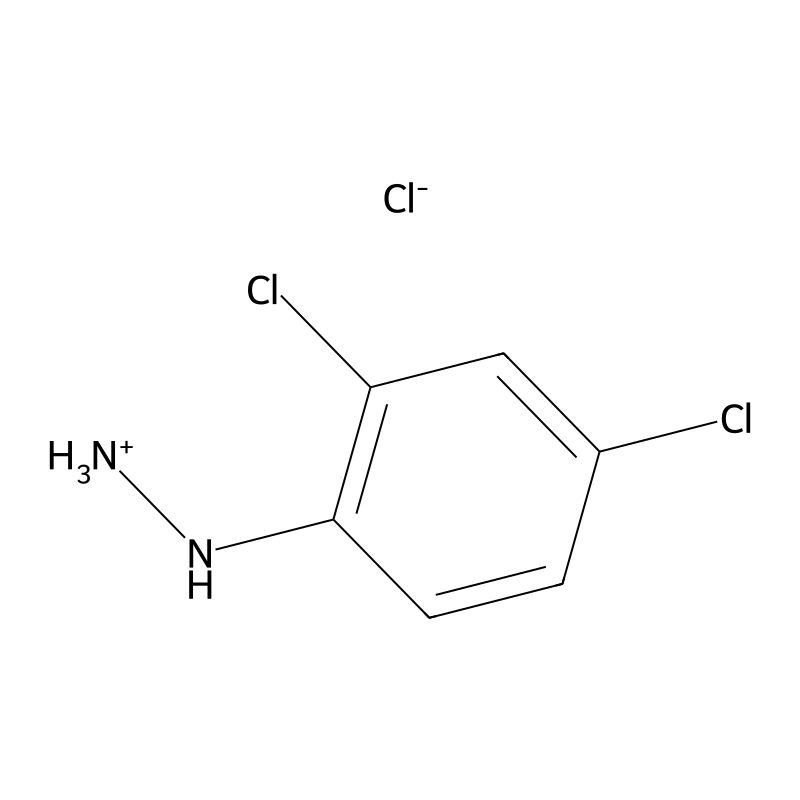

2,4-Dichlorophenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Synthesis of Semicarbazones and Thiosemicarbazones: 2,4-DPH reacts with carbonyl compounds to form semicarbazones and thiosemicarbazones, which are valuable derivatives used for the identification, characterization, and purification of the parent carbonyl compounds. These derivatives often exhibit distinct melting points and solubilities compared to the starting materials, facilitating their separation and analysis [, ].

Analytical Chemistry:

- Detection and Identification of Carbonyl Compounds: As mentioned above, 2,4-DPH derivatives (semicarbazones and thiosemicarbazones) possess characteristic properties useful for the detection and identification of carbonyl compounds. Their formation and analysis using techniques like chromatography and spectroscopy aid in the qualitative and quantitative analysis of various aldehydes and ketones [, ].

Medicinal Chemistry:

- Exploration of Bioactive Compounds: 2,4-DPH has been employed in the synthesis of diverse organic compounds with potential biological activities. Studies have explored its use in the development of novel anti-cancer, anti-tubercular, and anti-malarial agents, although further research is necessary to determine their efficacy and safety [, ].

2,4-Dichlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 213.49 g/mol. It is classified as a hydrazine derivative and is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring. This compound appears as a white to light yellow crystalline solid and is soluble in water, making it useful in various chemical applications .

DPH.HCl is a toxic compound and should be handled with appropriate precautions. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation. Chronic exposure may lead to adverse health effects [].

Key Points:

- DPH.HCl is a synthetic chemical used for derivatizing carbonyl compounds.

- Its key structural features are the chlorinated benzene ring and the hydrazine group.

- It reacts with aldehydes and ketones to form hydrazone derivatives.

- DPH.HCl is toxic and requires careful handling.

The reactivity of 2,4-Dichlorophenylhydrazine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the hydrazine functional group. It can undergo:

- Acylation: Reacting with acyl chlorides to form acyl hydrazones.

- Condensation: With carbonyl compounds to yield pyrazole derivatives, which are significant in medicinal chemistry.

- Reduction: Can be reduced to form corresponding amines, which may have different biological activities .

2,4-Dichlorophenylhydrazine hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.

- Antioxidant Activity: The compound's structure allows it to act as a free radical scavenger.

- Potential Anticancer Activity: Its derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in the synthesis of pyrazole analogues .

The synthesis of 2,4-Dichlorophenylhydrazine hydrochloride typically involves:

- Starting Materials: 2,4-Dichlorophenol and hydrazine hydrate.

- Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone intermediate.

- Purification: The product can be purified through recrystallization from suitable solvents such as ethanol or water .

General Reaction Schemetext2,4-Dichlorophenol + Hydrazine Hydrate → 2,4-Dichlorophenylhydrazine → 2,4-Dichlorophenylhydrazine Hydrochloride

text2,4-Dichlorophenol + Hydrazine Hydrate → 2,4-Dichlorophenylhydrazine → 2,4-Dichlorophenylhydrazine Hydrochloride

2,4-Dichlorophenylhydrazine hydrochloride finds applications in:

- Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds and intermediates.

- Agricultural Chemicals: It can be utilized in developing herbicides and fungicides due to its biological activity.

- Research: Employed in laboratories for studying reaction mechanisms involving hydrazines and their derivatives .

Studies on the interactions of 2,4-Dichlorophenylhydrazine hydrochloride focus on its pharmacological effects and potential toxicology. It is known to interact with:

- Biological Macromolecules: Such as proteins and nucleic acids, potentially leading to modifications that affect cellular functions.

- Metabolic Pathways: Investigations into how this compound may influence metabolic pathways related to oxidative stress and detoxification processes are ongoing .

Several compounds share structural similarities with 2,4-Dichlorophenylhydrazine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 | 0.95 |

| 2,6-Dichlorophenylhydrazine hydrochloride | 50709-36-9 | 0.91 |

| 2,3-Dichlorophenylhydrazine hydrochloride | 21938-47-6 | 0.91 |

| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 0.88 |

| 2,4,6-Trichlorophenylhydrazine | 5329-12-4 | 0.91 |

Uniqueness

What sets 2,4-Dichlorophenylhydrazine hydrochloride apart from its similar compounds is its specific dichloro substitution pattern on the phenyl ring, which significantly influences its biological activity and chemical reactivity. This unique arrangement contributes to its effectiveness in various applications within pharmaceuticals and agrochemicals .

GHS Hazard Statements

H301 (35.23%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (35.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (35.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (35.23%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (63.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (36.36%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard